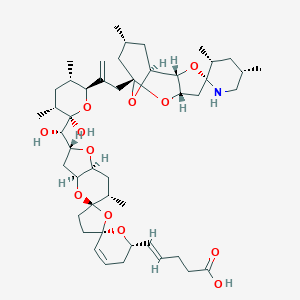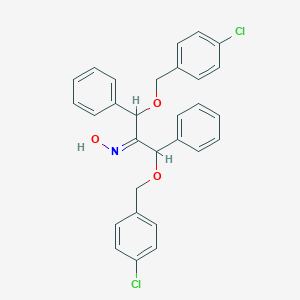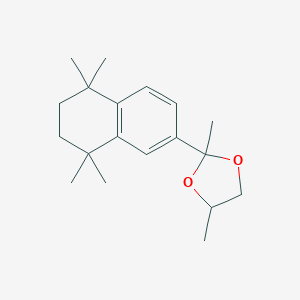
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a member of the oxazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole has several biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. Additionally, 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is its potent biological activity, which makes it a potential candidate for drug development. However, this compound also has some limitations, including its complex synthesis method and potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.
Métodos De Síntesis
The synthesis of 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 5-bromo-3-penten-2-one with 2-methylpropanal in the presence of a base catalyst. This reaction leads to the formation of the desired oxazole product.
Aplicaciones Científicas De Investigación
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use in medicinal chemistry. Several studies have shown that this compound has potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propiedades
Número CAS |
136386-23-7 |
|---|---|
Nombre del producto |
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
5-but-3-en-2-yl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C10H15NO/c1-5-8(4)9-6-11-10(12-9)7(2)3/h5-8H,1H2,2-4H3 |
Clave InChI |
UUHIBQYEYRZYMA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=C(O1)C(C)C=C |
SMILES canónico |
CC(C)C1=NC=C(O1)C(C)C=C |
Sinónimos |
Oxazole, 2-(1-methylethyl)-5-(1-methyl-2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




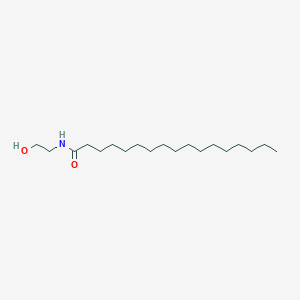
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
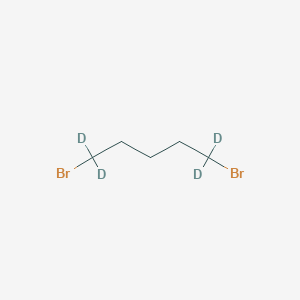
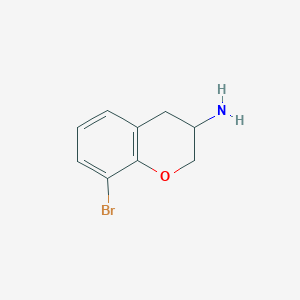
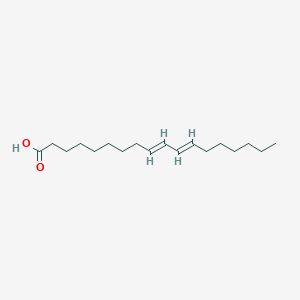
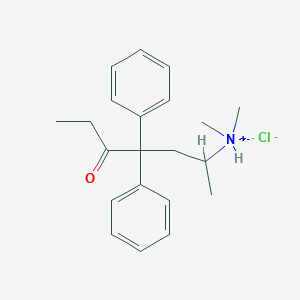
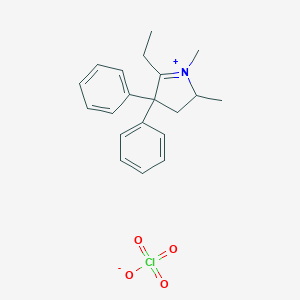


![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)
